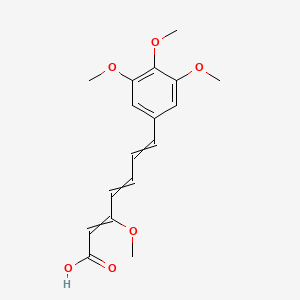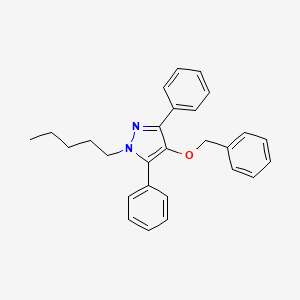
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound with the molecular formula C16H14Cl2O5 It is known for its unique structure, which includes two chlorophenoxy groups and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2,2-bis(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
4-Chlorophenol: A starting material used in the synthesis.
2-Aminoethanol: Another starting material used in the synthesis.
Uniqueness
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of chlorophenoxy and hydroxyethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
58038-62-3 |
|---|---|
Molecular Formula |
C16H15Cl2NO4 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO4/c17-11-1-5-13(6-2-11)22-16(15(21)19-9-10-20)23-14-7-3-12(18)4-8-14/h1-8,16,20H,9-10H2,(H,19,21) |
InChI Key |
CXAVJCUBMRBQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NCCO)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)
